molecular formula C14H11NO5 B4748575 furan-2-ylmethyl (Z)-3-(4-nitrophenyl)prop-2-enoate

furan-2-ylmethyl (Z)-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B4748575
M. Wt: 273.24 g/mol
InChI Key: BYSXSMNFNLORAG-YVMONPNESA-N
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Description

Furan-2-ylmethyl (Z)-3-(4-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound features a furan ring, a nitrophenyl group, and an enoate moiety, making it a molecule of interest in various chemical and biological studies.

Properties

IUPAC Name

furan-2-ylmethyl (Z)-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(20-10-13-2-1-9-19-13)8-5-11-3-6-12(7-4-11)15(17)18/h1-9H,10H2/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSXSMNFNLORAG-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)COC(=O)/C=C\C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-ylmethyl (Z)-3-(4-nitrophenyl)prop-2-enoate typically involves the esterification of furan-2-ylmethanol with (Z)-3-(4-nitrophenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl (Z)-3-(4-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Furan-2-ylmethyl (Z)-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of furan-2-ylmethyl (Z)-3-(4-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethyl (Z)-3-(4-aminophenyl)prop-2-enoate: Similar structure but with an amino group instead of a nitro group.

    Furan-2-ylmethyl (E)-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with an E-configuration instead of Z-configuration.

Uniqueness

Furan-2-ylmethyl (Z)-3-(4-nitrophenyl)prop-2-enoate is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group and the Z-configuration play crucial roles in its interaction with molecular targets and its overall properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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